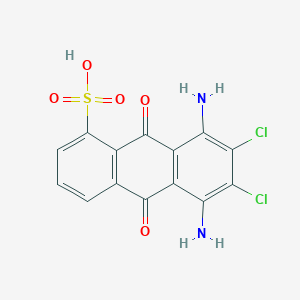
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, also known as DDDAS, is a chemical compound that has been widely used in scientific research for its unique properties. DDDAS is a sulfonated anthraquinone derivative that has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is based on its ability to undergo redox reactions with ROS and other oxidants. The compound can be oxidized to a highly fluorescent product, which allows for the detection and quantification of ROS in biological systems.
Biochemische Und Physiologische Effekte
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been found to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is its high selectivity for ROS and other oxidants, which allows for the detection of these species in complex biological systems. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, including the development of new synthetic methods for the compound, the optimization of its use as a diagnostic tool for neurodegenerative disorders, and the exploration of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate and its interactions with biological systems.
Synthesemethoden
The synthesis of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate involves the reaction of 2-amino-4,5-dichloro-1,3-benzenedisulfonic acid with 1,4-dichloroanthraquinone in the presence of sodium hydroxide. The product is then purified through recrystallization and characterized using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and other oxidants. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been studied for its potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
1323-87-1 |
|---|---|
Produktname |
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate |
Molekularformel |
C14H7Cl2N2NaO5S |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
sodium;5,8-diamino-6,7-dichloro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8Cl2N2O5S.Na/c15-9-10(16)12(18)8-7(11(9)17)13(19)4-2-1-3-5(24(21,22)23)6(4)14(8)20;/h1-3H,17-18H2,(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
WVWSLCJRULYUMP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
Andere CAS-Nummern |
1323-87-1 |
Synonyme |
sodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



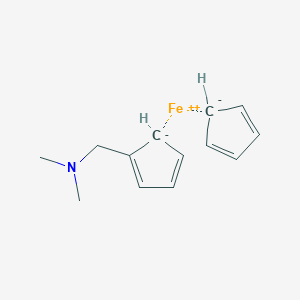
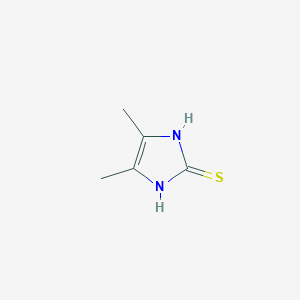
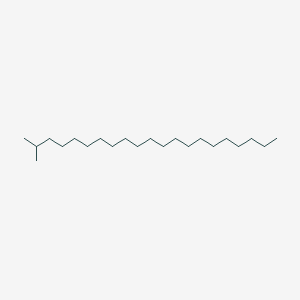
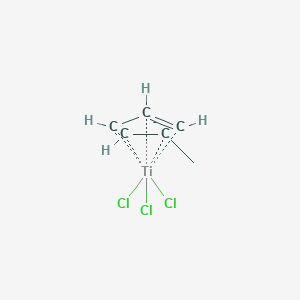
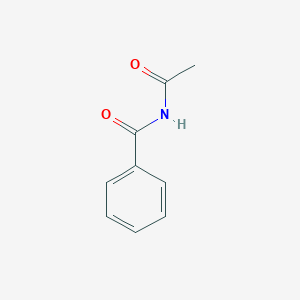
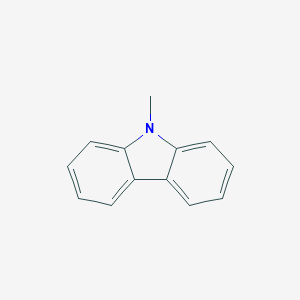
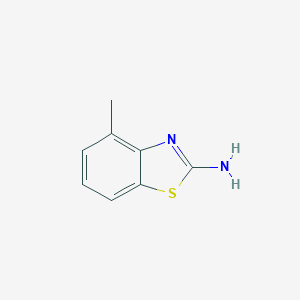

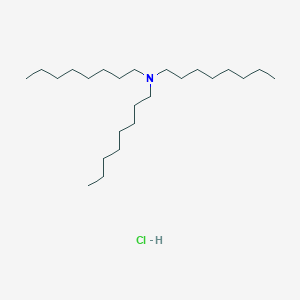
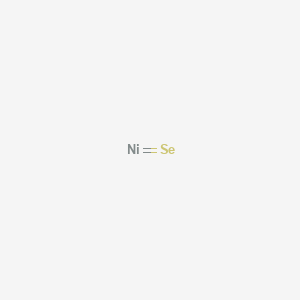
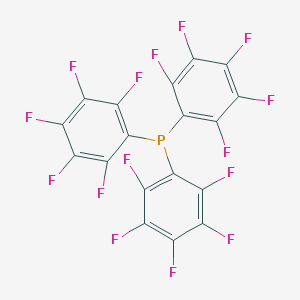
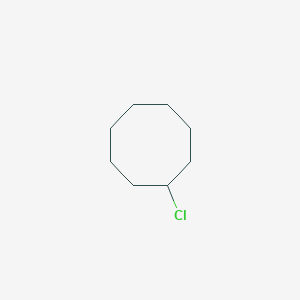
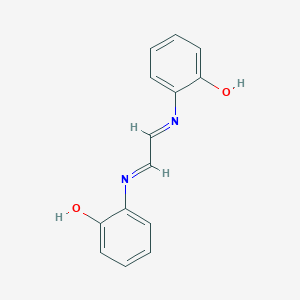
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)